2-Methyl-2-propyloctanoic acid

Übersicht

Beschreibung

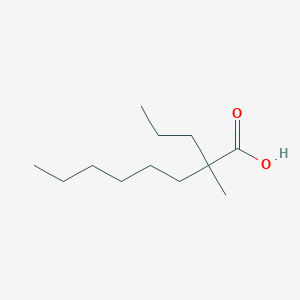

2-Methyl-2-propyloctanoic acid: is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a branched-chain fatty acid that is used in various chemical and industrial applications. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-2-propyloctanoic acid can be achieved through several synthetic routes. One common method involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum on carbon as a catalyst . This process ensures high optical purity, which is crucial for pharmaceutical applications.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing the environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-propyloctanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the acid into corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as platinum or palladium.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with platinum or palladium catalysts.

Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- CAS Number : 20390232

The compound's structure consists of a branched alkyl chain which contributes to its unique physical and chemical properties, making it suitable for specific applications.

Pharmaceutical Applications

Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of 2-Methyl-2-propyloctanoic acid as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound can enhance cognitive function and neuroprotection through various mechanisms, including anti-inflammatory effects and modulation of neurotransmitter systems .

Case Study: Alzheimer's Disease

A notable study focused on the synthesis of optically active (R)-2-propyloctanoic acid, demonstrating its efficacy in improving cognitive functions in Alzheimer's models. The research outlined a practical synthesis method that allows for large-scale production, vital for clinical applications .

Medicinal Formulations

The compound has been incorporated into various medicinal formulations, particularly injections designed for intravenous administration. A patent describes a formulation comprising (2R)-2-propyloctanoic acid that addresses solubility issues by utilizing basic metal ions to enhance stability and solubility in aqueous solutions . This formulation is aimed at treating conditions requiring nerve regeneration and offers a promising avenue for drug delivery systems.

Industrial Applications

Cosmetic and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the cosmetic industry as a fragrance component. Its incorporation into perfumes enhances the olfactory experience, making it an attractive ingredient for product formulations .

Food Industry

In food science, this compound may serve as a flavoring agent due to its unique taste characteristics. Its application in food products can enhance flavor profiles while maintaining safety and regulatory compliance.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Methyl-2-propyloctanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes and receptors, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-2-propylhexanoic acid

- 2-Methyl-2-propyldecanoic acid

- 2-Methyl-2-propylbutanoic acid

Comparison: 2-Methyl-2-propyloctanoic acid is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.

Biologische Aktivität

2-Methyl-2-propyloctanoic acid, with the molecular formula C₁₂H₂₄O₂, is a branched-chain fatty acid that has garnered interest for its potential biological activities. This compound is recognized as a valuable intermediate in organic synthesis and has applications across various fields including chemistry, biology, and medicine. Its unique structural properties contribute to distinct interactions with biological systems, making it a subject of ongoing research.

Structure and Composition

- Molecular Formula : C₁₂H₂₄O₂

- CAS Number : 31080-40-7

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Converts the acid into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to alcohols using hydrogen gas in the presence of catalysts such as platinum or palladium.

- Substitution : Involves the replacement of hydrogen atoms with functional groups like halogens.

Major Products Formed

| Reaction Type | Products |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Alcohols |

| Substitution | Halogenated Derivatives |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate various biochemical processes by binding to enzymes and receptors, influencing cellular functions. Research indicates that this compound may have neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases.

Therapeutic Applications

- Neurodegenerative Diseases : Studies suggest that this compound may be beneficial in treating conditions such as amyotrophic lateral sclerosis (ALS) and cerebral infarction. It has been proposed for use in infusion preparations aimed at continuous intravenous administration for rapid therapeutic effects .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is a common pathway in many chronic diseases.

- Antioxidant Properties : Preliminary research indicates that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- A study highlighted its role in modulating glutamate neurotransmission, which is crucial in neurodegenerative disease mechanisms .

- Another investigation focused on its potential to enhance mitochondrial function and reduce excitotoxicity in motor neurons, providing insights into its protective role against ALS .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Methyl-2-propylhexanoic acid | C₁₂H₂₄O₂ | Neuroprotective effects |

| 2-Methyl-2-propyldecanoic acid | C₁₄H₂₈O₂ | Potential anti-inflammatory |

| 2-Methyl-2-propylbutanoic acid | C₁₀H₂₀O₂ | Antioxidant properties |

Eigenschaften

IUPAC Name |

2-methyl-2-propyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-10-12(3,9-5-2)11(13)14/h4-10H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLMCYVBNXGUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(CCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.